5-Chloro-3-(chloromethyl)isoxazole
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Overview
Description
5-Chloro-3-(chloromethyl)isoxazole is a chemical compound with the molecular formula C4H3Cl2NO. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that the isoxazole ring, a constituent of the structures of many medications, is a well-known carrier of pharmacophore properties . This suggests that the compound could interact with various biological targets.
Mode of Action
One of the convenient ways of introducing an isoxazole fragment into organic molecules is the reaction of halomethylisoxazoles with o-, n-, s-nucleophiles, including peptides . This suggests that the compound could interact with its targets through nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-(chloromethyl)isoxazole can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides to 2,3-dichloro-1-propene, followed by dehydrochlorination of the intermediate isoxazoline . Another method includes the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically involve the use of eco-friendly reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines, thiols, and alcohols.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkynes and other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Catalysts: Metal-free catalysts, such as 18-crown-6, are often employed in cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can have significant biological activities .
Scientific Research Applications
5-Chloro-3-(chloromethyl)isoxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole: Similar structure but with a methyl group instead of a chloromethyl group.
3,5-Dichloroisoxazole: Contains two chlorine atoms on the isoxazole ring.
5-Chloromethyl-3-methylisoxazole: Contains both a chloromethyl and a methyl group on the isoxazole ring.
Uniqueness
5-Chloro-3-(chloromethyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQQPMBZNWQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377033-91-3 |
Source
|
Record name | 5-chloro-3-(chloromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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